Dmatu
Overview
Description
Dmatu, also known as dimethylaminothiophenol, is a chemical compound that has been used in scientific research for many years. It is a yellowish-brown powder that is soluble in water and other organic solvents. Dmatu is used as a reducing agent in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Dmatu as a reducing agent involves the transfer of electrons from Dmatu to the organic compound being synthesized. This transfer of electrons results in the reduction of the organic compound to its desired form.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Dmatu. However, it has been reported that Dmatu can cause skin irritation and respiratory irritation in humans. It is important to handle Dmatu with care and use appropriate personal protective equipment.
Advantages And Limitations For Lab Experiments
The advantages of using Dmatu as a reducing agent in lab experiments include its high efficiency in reducing organic compounds and its low cost. However, Dmatu is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety precautions when working with Dmatu.
Future Directions
There are several future directions for the use of Dmatu in scientific research. One direction is the use of Dmatu in the synthesis of new pharmaceutical compounds. Another direction is the use of Dmatu in the synthesis of new materials, such as polymers and nanomaterials. Additionally, research can be conducted to investigate the potential toxicity of Dmatu and to develop safer alternatives for reducing agents in organic synthesis.
Conclusion:
In conclusion, Dmatu is a useful reducing agent in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Dmatu has many advantages in lab experiments, it is important to handle it with care and use appropriate safety precautions. Further research is needed to fully understand the potential of Dmatu in scientific research.
Synthesis Methods
The synthesis of Dmatu involves the reaction of 2-Dmatuothiophenol with hydrochloric acid and sodium nitrite. This reaction results in the formation of Dmatu as a yellowish-brown powder. The purity of Dmatu can be increased by recrystallization from ethanol.
Scientific Research Applications
Dmatu has been used in scientific research as a reducing agent in the synthesis of various organic compounds. It is commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Dmatu has also been used in the preparation of gold nanoparticles and as a reducing agent for the synthesis of graphene oxide.
properties
IUPAC Name |
(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMFEWWYSIBSV-CIEVZJJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922690 | |
Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dmatu | |
CAS RN |
118495-18-4 | |
Record name | 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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